molecular formula C8H12O2 B151422 3-(3-Propyloxiran-2-yl)prop-2-enal CAS No. 134452-45-2

3-(3-Propyloxiran-2-yl)prop-2-enal

Cat. No.: B151422
CAS No.: 134452-45-2
M. Wt: 140.18 g/mol
InChI Key: RBBPXPMPGIPSJY-UHFFFAOYSA-N
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Description

3-(3-Propyloxiran-2-yl)prop-2-enal is an α,β-unsaturated aldehyde featuring a propyloxiran (epoxide) substituent on the propenal backbone.

Properties

CAS No.

134452-45-2

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

3-(3-propyloxiran-2-yl)prop-2-enal

InChI

InChI=1S/C8H12O2/c1-2-4-7-8(10-7)5-3-6-9/h3,5-8H,2,4H2,1H3

InChI Key

RBBPXPMPGIPSJY-UHFFFAOYSA-N

SMILES

CCCC1C(O1)C=CC=O

Canonical SMILES

CCCC1C(O1)C=CC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(3-Propyloxiran-2-yl)prop-2-enal with key analogs, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Type and Position

  • This compound : The propyloxiran group (a three-membered epoxide ring attached to a propyl chain) introduces steric strain and electrophilic reactivity due to the epoxide’s polarized oxygen atoms. This contrasts with phenyl-substituted propenals in the evidence.
  • (E)-3-(2-Methoxyphenyl)prop-2-enal : A methoxy group at the ortho position on the phenyl ring enhances electronic effects (e.g., resonance donation) while creating steric hindrance .
  • 3-(4-Methoxyphenyl)prop-2-enal (Compound 9) : A para-methoxy group on the phenyl ring maximizes resonance stabilization, likely increasing stability compared to ortho-substituted analogs .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Profile
This compound C₈H₁₂O₂ 140.18 (calculated) α,β-unsaturated aldehyde, epoxide High reactivity (epoxide ring opening, Michael addition)
(E)-3-(2-Methoxyphenyl)prop-2-enal C₁₀H₁₀O₂ 162.19 α,β-unsaturated aldehyde, methoxy Moderate reactivity (conjugated system stabilization)
3-(4-Methoxyphenyl)prop-2-enal C₁₀H₁₀O₂ 162.19 α,β-unsaturated aldehyde, methoxy Enhanced stability (para-substitution)
trans-Anethole (Compound 13) C₁₀H₁₂O 148.20 Propenyl ether, methoxy Low polarity, volatility

Key Research Findings and Implications

Substituent-Driven Reactivity : The propyloxiran group’s strained epoxide likely makes this compound more reactive than methoxy-substituted analogs, enabling unique reaction pathways (e.g., nucleophilic epoxide openings).

Biological Potential: While phenylpropenals with methoxy/hydroxyl groups show validated bioactivities, the epoxide in the target compound may confer distinct mechanisms (e.g., covalent binding to cellular targets).

Stability Considerations : Para-substituted phenylpropenals (Compound 9) exhibit greater stability than ortho-substituted variants , whereas the target compound’s epoxide may reduce shelf-life due to hydrolysis susceptibility.

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